1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane
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Overview
Description
1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[35]nonane is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves the reaction of a pyrrole derivative with a spirocyclic precursor. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of alkylated pyrrole derivatives.
Scientific Research Applications
1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane
- 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane
Uniqueness
1-(1-Methyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to the presence of an oxygen atom in its spirocyclic structure, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-(1-methylpyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C12H18N2O/c1-14-5-2-10(8-14)11-12(9-13-11)3-6-15-7-4-12/h2,5,8,11,13H,3-4,6-7,9H2,1H3 |
InChI Key |
ILQFMNNUEFBXSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C2C3(CCOCC3)CN2 |
Origin of Product |
United States |
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